Zinc methacrylate

Overview

Description

Zinc methacrylate is an organometallic compound that combines zinc with methacrylic acid. It is widely used in various industrial and scientific applications due to its unique properties, such as its ability to form stable complexes and its reactivity with other compounds. This compound is particularly valued in the fields of polymer chemistry and materials science for its role in enhancing the properties of polymers and coatings.

Mechanism of Action

Target of Action

Zinc methacrylate (ZMA) is a compound that primarily targets enzymes and proteins in the body. Zinc, as a component of ZMA, is an essential trace element that forms an integral part of many enzymes, playing a crucial role in protein synthesis and cell division .

Mode of Action

ZMA interacts with its targets by forming ionic crosslinking networks , limiting covalent crosslinking and enabling in-situ polymerization . The zinc ion in ZMA interacts strongly with water, which influences its solubility and permeability .

Biochemical Pathways

Zinc, a component of ZMA, plays a significant role in various biochemical pathways. It has three primary biological roles: catalytic, structural, and regulatory . Zinc is involved in the regulation of cellular homeostasis and has been linked to the pathophysiology of various diseases .

Pharmacokinetics

It’s known that the solubility and permeability of zma can be influenced by the presence of water .

Result of Action

ZMA has been shown to have antimicrobial activity, with studies demonstrating its effectiveness against certain bacteria such as Streptococcus mutans . The addition of ZMA to certain materials can enhance their thermal stability and hydrophilicity . Moreover, ZMA has been found to improve the degree of conversion (DC) and reduce cytotoxicity of certain resins .

Action Environment

The action of ZMA can be influenced by environmental factors. For instance, the presence of water can affect the solubility and permeability of ZMA . Furthermore, the concentration of ZMA in a material can influence its properties, such as thermal stability and hydrophilicity .

Biochemical Analysis

Biochemical Properties

Zinc methacrylate interacts with various biomolecules in biochemical reactions. It has been found to have antimicrobial properties, which could be attributed to its interaction with enzymes and proteins that are essential for the survival of microorganisms

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic effects on immortalized mouse fibroblasts . The greater the amount of this compound on the experimental resin, the less the cytotoxicity was provoked . Moreover, it has been found to have antimicrobial activity against Streptococcus mutans UA159 .

Molecular Mechanism

It is known that zinc is an important antibacterial agent, and a methacrylate monomer with zinc in its constitution could be a promising component for resin-based material formulations

Temporal Effects in Laboratory Settings

It has been observed that the degree of conversion (DC) improves in all concentrations of this compound

Metabolic Pathways

Zinc is known to play a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress .

Transport and Distribution

Zinc transporters, which are part of two major transporter families, Zn transporters (ZnT) and Zrt-, Irt-related proteins (ZIP), function in zinc mobilization of influx, efflux, and compartmentalization/sequestration across biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc methacrylate can be synthesized through the reaction of methacrylic acid with zinc oxide or zinc hydroxide. The reaction typically occurs in a solvent such as water or an organic solvent, and it is often carried out at elevated temperatures to ensure complete reaction. The general reaction is as follows:

ZnO+2CH2=C(CH3)COOH→Zn(CH2=C(CH3)COO2+H2O

Industrial Production Methods: In industrial settings, this compound is often produced in large quantities using continuous processes. One common method involves the use of a reactor where zinc oxide and methacrylic acid are continuously fed, and the product is continuously removed. This method ensures a consistent supply of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Zinc methacrylate undergoes various chemical reactions, including:

Polymerization: It can copolymerize with other methacrylate monomers to form polymers with enhanced properties.

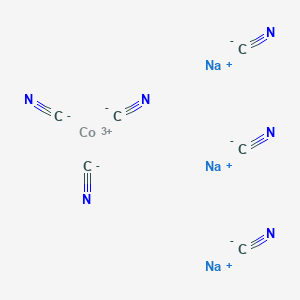

Coordination Reactions: this compound can form coordination complexes with other metal ions or organic ligands.

Substitution Reactions: It can undergo substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under conditions of heat or ultraviolet light.

Coordination Reactions: Various ligands such as phosphines or amines can be used to form stable complexes with this compound.

Substitution Reactions: Reagents such as halides or other nucleophiles can be used under mild conditions.

Major Products:

Polymers: Copolymers with improved mechanical and thermal properties.

Substituted Derivatives: Compounds with modified functional groups for specific applications.

Scientific Research Applications

Zinc methacrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of copolymers with enhanced properties.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit matrix metalloproteinases.

Medicine: Explored for use in dental materials to improve the mechanical properties and antimicrobial activity of dental resins.

Industry: Utilized in coatings and adhesives for its ability to enhance the durability and performance of these materials.

Comparison with Similar Compounds

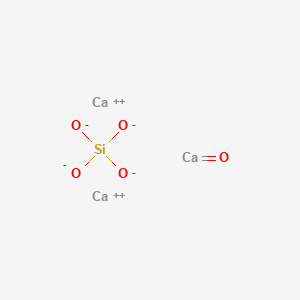

Zinc Acrylate: Similar to zinc methacrylate but with an acrylate group instead of a methacrylate group.

Zinc Dimethacrylate: Contains two methacrylate groups and is used in similar applications as this compound.

Calcium Methacrylate: Another metal methacrylate compound with similar properties but different reactivity and applications.

Uniqueness of this compound: this compound is unique due to its ability to form stable complexes and its reactivity in polymerization reactions. It offers a balance of mechanical strength and flexibility, making it suitable for a wide range of applications in materials science and industry. Additionally, its antimicrobial properties and ability to inhibit matrix metalloproteinases make it valuable in biomedical applications.

Properties

IUPAC Name |

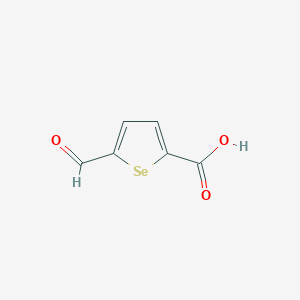

zinc;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMBTRGLTHJJRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

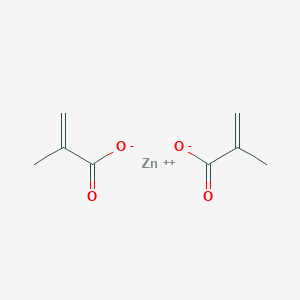

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065376 | |

| Record name | Zinc dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13189-00-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)